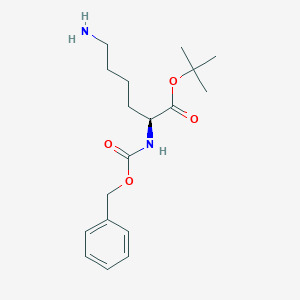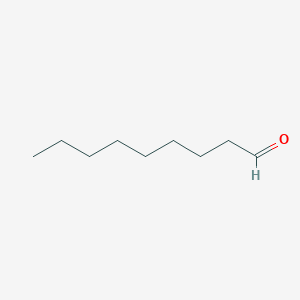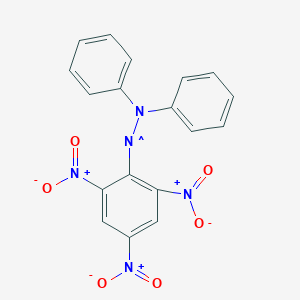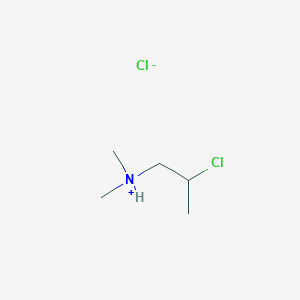![molecular formula C20H24O4 B033027 rel-4-[(2R,3R)-4-(1,3-Benzodioxol-5-yl)-2,3-dimethylbutyl]-2-methoxyphenol CAS No. 130008-79-6](/img/structure/B33027.png)
rel-4-[(2R,3R)-4-(1,3-Benzodioxol-5-yl)-2,3-dimethylbutyl]-2-methoxyphenol
Descripción general
Descripción
Rel-4-[(2R,3R)-4-(1,3-Benzodioxol-5-yl)-2,3-dimethylbutyl]-2-methoxyphenol (also known as Rel-4-BDBM) is a synthetic compound belonging to the family of benzodioxoles. It is a lipophilic compound with a molecular weight of 330.4 g/mol and is composed of two phenol rings, a benzodioxole ring, and two methylbutyl groups. Rel-4-BDBM has been studied extensively for its potential applications in various scientific research fields.
Aplicaciones Científicas De Investigación
Structural and Chemical Analysis
Identification of New Compounds
The compound has been identified in the structural analysis of new norlignans and lignanamides from plants like Peperomia tetraphylla. These studies are crucial for expanding our knowledge of plant-derived chemical compounds (Li, Tong, & Huang, 2012).
Crystallographic Studies
Crystal structure analysis of similar compounds provides insights into their molecular configuration, which is essential for understanding their potential applications in fields like medicinal chemistry (Song, Billodeaux, Fronczek, & Fischer, 2001).
Biological and Pharmacological Research
Cytotoxicity Assessments
Compounds with structural similarities have been tested for cytotoxic activities against various cancer cell lines, indicating potential applications in cancer research (Li, Tong, & Huang, 2012).
Reproductive Impact Studies
Related compounds have been studied for their effects on reproduction in insect species, which can have implications for pest control and ecological studies (Chang, Bořkovec, & Demilo, 1980).
Monoamine Neurotransmission Effects
Research on compounds with similar chemical structures has been conducted to understand their impact on monoamine neurotransmission in the brain, relevant to neurological and psychiatric disorders (Nagai, Nonaka, Satoh Hisashi Kamimura, 2007).
Chemical Synthesis and Modifications
Novel Synthesis Approaches
The compound has been involved in studies focusing on new synthetic routes and chemical modifications, which are vital for the development of new drugs and materials (Jayaraj & Desikan, 2020).
Derivatization for Analytical Techniques
Similar compounds have been used in the development of sensitive fluorescence derivatization reagents for alcohols in high-performance liquid chromatography, demonstrating applications in analytical chemistry (Yamaguchi, Iwata, Nakamura, & Ohkura, 1987).
Environmental and Agricultural Applications
Insect Attractants
Research on similar methoxyphenols has explored their use as attractants for agricultural pests, providing insights into environmentally friendly pest management strategies (McGovern & Ladd, 1988).
Phytochemical Studies
Isolation of new phenolic compounds from plants, including those structurally related to the specified compound, contributes to our understanding of plant biochemistry and potential pharmacological agents (Uddin et al., 2013).
Propiedades
IUPAC Name |
4-[(2R,3R)-4-(1,3-benzodioxol-5-yl)-2,3-dimethylbutyl]-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O4/c1-13(8-15-4-6-17(21)19(10-15)22-3)14(2)9-16-5-7-18-20(11-16)24-12-23-18/h4-7,10-11,13-14,21H,8-9,12H2,1-3H3/t13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDILOVMGWUNGD-ZIAGYGMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCO2)C(C)CC3=CC(=C(C=C3)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC2=C(C=C1)OCO2)[C@H](C)CC3=CC(=C(C=C3)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rel-4-[(2R,3R)-4-(1,3-Benzodioxol-5-yl)-2,3-dimethylbutyl]-2-methoxyphenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



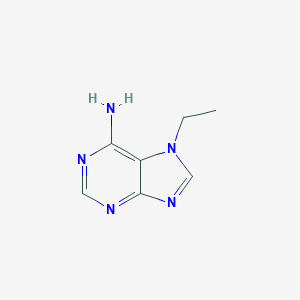
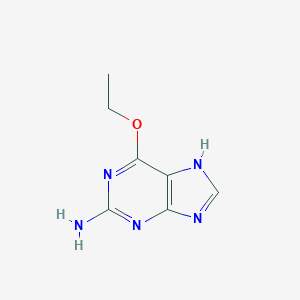
![2,3-Dihydro-1-(3-hydroxypropyl)-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-indole-7-carbonitrile](/img/structure/B32949.png)
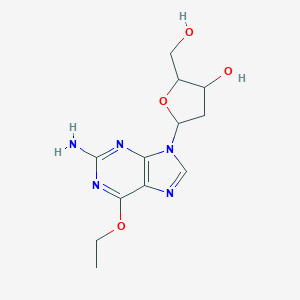
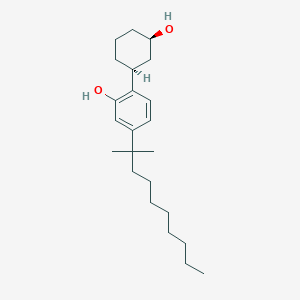
![tert-butyl (2S)-5-hydroxy-6-[[(5S)-2-hydroxy-6-[(2-methylpropan-2-yl)oxy]-6-oxo-5-(phenylmethoxycarbonylamino)hexyl]-[(5S)-6-[(2-methylpropan-2-yl)oxy]-6-oxo-5-(phenylmethoxycarbonylamino)hexyl]amino]-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B32963.png)
![(1R)-1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanol](/img/structure/B32967.png)
